molecular formula C16H18FN3O3 B5352325 N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide

N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide

Numéro de catalogue: B5352325
Poids moléculaire: 319.33 g/mol
Clé InChI: DWRFLPJJPUVANE-YGRLFVJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide, also known as compound 1, is a novel small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its binding partner Max. It has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

Compound 1 binds to the c-Myc/Max heterodimerization interface, preventing the formation of the c-Myc/Max complex. This leads to the inhibition of c-Myc transcriptional activity and downstream signaling pathways, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
Compound 1 has been shown to have minimal toxicity in normal cells and tissues. In addition to its anti-tumor activity, it has also been shown to have anti-inflammatory and neuroprotective effects. However, further studies are needed to fully understand its biochemical and physiological effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide 1 is its high potency and specificity for c-Myc inhibition. This makes it a valuable tool for studying the role of c-Myc in cancer development and progression. However, its limitations include its low solubility and stability, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the development and application of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide 1. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict response to this compound 1 treatment. Additionally, the combination of this compound 1 with other targeted therapies or immunotherapies may enhance its anti-tumor activity and overcome resistance mechanisms.

Méthodes De Synthèse

Compound 1 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-fluorophenol with 3-bromo-2-chloropyridine to form 2-(2-fluorophenoxy)pyridine. This intermediate is then reacted with 2-(tert-butoxycarbonylamino)-3-chloropropionic acid to form the protected threonine derivative. The final step involves the removal of the protecting group to yield N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide 1.

Applications De Recherche Scientifique

Compound 1 has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. It has been shown to inhibit the growth of tumor cells by inducing apoptosis, cell cycle arrest, and suppressing c-Myc target genes. In addition, N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide 1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

IUPAC Name

(2S,3R)-2-amino-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-10(21)14(18)15(22)20-9-11-5-4-8-19-16(11)23-13-7-3-2-6-12(13)17/h2-8,10,14,21H,9,18H2,1H3,(H,20,22)/t10-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRFLPJJPUVANE-YGRLFVJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.